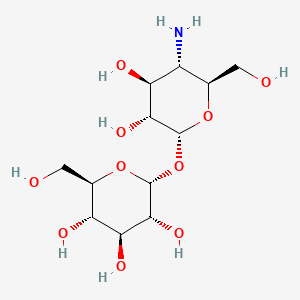
4-Trehalosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trehalosamine is an amino sugar derived from trehalose, where one of the hydroxyl groups is replaced with an amino group. This compound is known for its unique properties, including high biological stability and protective activities comparable to or better than trehalose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Trehalosamine can be synthesized through microbial fermentation using specific strains of actinomycetes . The process involves cultivating the microorganisms in a suitable medium, followed by extraction and purification of the compound. The reaction conditions typically include maintaining an optimal temperature and pH to ensure maximum yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The microorganisms are grown in bioreactors, and the compound is extracted using advanced purification techniques such as column chromatography and high-performance liquid chromatography . These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Trehalosamine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the amino group, leading to different functional groups.
Substitution: The amino group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as labeled probes and detergents. These derivatives have been shown to exhibit enhanced biological activities and are used in scientific research .
Wissenschaftliche Forschungsanwendungen
4-Trehalosamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Trehalosamine involves its interaction with various molecular targets and pathways. It exhibits autophagy-inducing activity by modulating the autophagy-related pathways, leading to the degradation of damaged cellular components . Additionally, it has anti-inflammatory and antioxidant activities, which contribute to its protective effects on cells and tissues .
Vergleich Mit ähnlichen Verbindungen
4-Trehalosamine is unique compared to other similar compounds due to its high biological stability and chemical modifiability . Similar compounds include:
2-Trehalosamine: Another amino sugar derived from trehalose with similar properties but different structural modifications.
3-Trehalosamine: Known for its antibiotic activity and used in various biological applications.
6-Trehalosamine:
This compound stands out due to its strong pH buffering activity near neutrality and its ability to be chemically modified to produce various useful derivatives .
Eigenschaften
CAS-Nummer |
51855-99-3 |
|---|---|
Molekularformel |
C12H23NO10 |
Molekulargewicht |
341.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H23NO10/c13-5-3(1-14)21-11(9(19)7(5)17)23-12-10(20)8(18)6(16)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
GXKCUFUYTFWGNK-LIZSDCNHSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















